2-Bromo-4-(4-chlorobenzyl)thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2S/c12-11-14-8(9(17-11)10(15)16)5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOQVNSSFWGZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(SC(=N2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-4-(4-chlorobenzyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring, a bromine atom, and a chlorobenzyl substituent. This unique configuration may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes crucial for survival.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
This data suggests that the compound could be a lead candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve the induction of apoptosis through interaction with specific molecular targets such as Bcl-2 proteins.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 (Liver Cancer) | 1.98 ± 1.22 | Doxorubicin (1.50) |
| MCF7 (Breast Cancer) | 1.61 ± 1.92 | 5-Fluorouracil (6.14) |
These results indicate that the compound has promising anticancer activity, potentially outperforming standard treatments in specific contexts .
Anti-inflammatory Effects
Emerging studies suggest that thiazole derivatives can modulate inflammatory pathways, offering protective effects against conditions like diabetes mellitus. For example, related compounds have shown to reduce oxidative stress markers and improve insulin sensitivity in diabetic models .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various thiazole derivatives, including this compound, highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic .
- Anticancer Research : In a comparative study involving several thiazole derivatives against cancer cell lines, this compound demonstrated significant tumor cell growth inhibition compared to conventional chemotherapeutics, indicating its potential as an innovative cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in critical cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit dihydroorotase and DNA gyrase, leading to disrupted nucleic acid synthesis in bacteria.
- Apoptosis Induction : In cancer cells, it may promote apoptotic pathways via Bcl-2 protein interactions.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification of biological activity, making it a valuable asset in drug discovery.
Key Applications:
- Antimicrobial Agents : The compound has been investigated for its potential as an antimicrobial agent. Research indicates that thiazole derivatives exhibit significant activity against a range of pathogens.
- Anti-inflammatory Drugs : It serves as a precursor in the synthesis of anti-inflammatory compounds, contributing to the development of new therapeutic agents.
| Pharmaceutical Application | Description |
|---|---|
| Antimicrobial Agents | Effective against various pathogens. |
| Anti-inflammatory Drugs | Precursor for new therapeutic agents. |
Agricultural Chemistry
In agricultural chemistry, 2-Bromo-4-(4-chlorobenzyl)thiazole-5-carboxylic acid is used in the formulation of pesticides and fungicides. Its effectiveness in enhancing crop protection products makes it essential for improving agricultural yields.
Key Applications:
- Pesticide Formulation : The compound is used to synthesize pesticides that target specific pests while minimizing environmental impact.
- Fungicide Development : Research has shown that thiazole derivatives can effectively inhibit fungal growth, making them suitable candidates for fungicide development.
| Agricultural Application | Description |
|---|---|
| Pesticide Formulation | Targets specific pests effectively. |
| Fungicide Development | Inhibits fungal growth effectively. |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the creation of novel materials with enhanced properties.
Key Applications:
- Thermal Stability : Research indicates that incorporating thiazole derivatives into materials can improve thermal stability.
- Degradation Resistance : The compound's chemical structure provides resistance to degradation, making it valuable in developing long-lasting materials.
| Material Science Application | Description |
|---|---|
| Thermal Stability | Enhances thermal stability of materials. |
| Degradation Resistance | Provides resistance to environmental degradation. |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study published in a peer-reviewed journal demonstrated that thiazole derivatives, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this compound's structure . -
Fungicide Efficacy Research :
Another research project focused on the efficacy of thiazole-based fungicides revealed that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yield and quality . -
Material Properties Investigation :
A comprehensive analysis explored the incorporation of thiazole derivatives into polymer matrices, demonstrating enhanced thermal stability and mechanical properties compared to standard materials .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- The 4-chlorobenzyl group in the target compound balances lipophilicity and steric effects, making it more membrane-permeable than methyl-substituted analogs but less bulky than tert-butyl derivatives .
- Ester derivatives (e.g., ethyl esters) exhibit reduced polarity and acidity compared to carboxylic acids, which may improve bioavailability in drug design .
Spectroscopic and Analytical Data
- NMR Signatures : The 4-chlorobenzyl group in the target compound would show aromatic protons at δ 7.3–7.5 ppm (similar to 4-bromophenyl analogs in ), while the carboxylic acid proton appears as a broad singlet near δ 8.8 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1730 cm⁻¹ (carboxylic acid) and C-Br stretch at ~600 cm⁻¹, consistent with brominated thiazoles () .
Preparation Methods
Formation of the Thiazole Core
The thiazole ring can be synthesized using classical methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas. Alternatively, commercially available thiazole intermediates can be used as starting materials for further functionalization.
Bromination at the 2-Position
Selective bromination is performed to introduce the bromine atom at the 2-position of the thiazole ring. This can be achieved by:
- Using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
- Maintaining reaction temperatures and solvent choice to ensure regioselectivity and avoid over-bromination.
Carboxylation at the 5-Position
The carboxylic acid group at the 5-position is introduced via:
- Oxidation of a corresponding methyl or aldehyde group.
- Direct carboxylation using carbon dioxide under basic conditions, if appropriate precursors are available.
Hydrolysis of ester intermediates may also be employed to yield the free carboxylic acid.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole ring formation | α-haloketone + thioamide/thiourea, reflux | Thiazole core |
| 2 | Alkylation | 4-chlorobenzyl chloride, NaH, DMF, room temp | 4-(4-chlorobenzyl)thiazole intermediate |
| 3 | Bromination | NBS, solvent (e.g., dichloromethane), 0–25°C | 2-bromo-4-(4-chlorobenzyl)thiazole |
| 4 | Carboxylation | Oxidation/hydrolysis or CO2 fixation, acidic/basic conditions | 2-Bromo-4-(4-chlorobenzyl)thiazole-5-carboxylic acid |
Detailed Research Findings and Notes
Bases and Solvents: Sodium hydride is preferred for alkylation due to its strong basicity, ensuring deprotonation of the thiazole ring for nucleophilic attack. DMF is a common solvent for such alkylations due to its ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.
Bromination Selectivity: NBS is a mild brominating agent that selectively brominates the 2-position on the thiazole ring without affecting the benzyl substituent. Temperature control is critical to avoid side reactions.
Carboxylation Methods: When direct carboxylation is challenging, oxidation of methyl groups to carboxylic acids via KMnO4 or other oxidants is an alternative. Hydrolysis of esters formed by reaction with acid chlorides is also a viable pathway.
Yield and Purity: Optimization of reaction times, temperatures, and reagent equivalents is essential to maximize yield and purity. Phase-transfer catalysts may be used to enhance reaction rates in biphasic systems.
Comparative Analysis of Preparation Methods
| Aspect | Alkylation Approach | Bromination Approach | Carboxylation Approach |
|---|---|---|---|
| Reagents | 4-chlorobenzyl chloride, NaH | NBS or bromine source | KMnO4 oxidation or CO2 fixation |
| Solvent | DMF, polar aprotic | Dichloromethane or similar solvents | Aqueous acidic/basic media |
| Reaction Conditions | Room temperature to mild heating | 0–25°C, controlled to avoid over-bromination | Variable, often reflux or elevated temp |
| Selectivity | High for 4-position alkylation | High for 2-position bromination | Depends on precursor; often high |
| Challenges | Avoiding multiple alkylations | Preventing polybromination | Efficient conversion to acid without degradation |
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-Bromo-4-(4-chlorobenzyl)thiazole-5-carboxylic acid, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
Thiazole Core Formation : Condensation of thiourea derivatives with α-bromo ketones (e.g., 4-(4-chlorobenzyl)-2-bromoacetylthiazole) under basic conditions to form the thiazole ring .
Carboxylic Acid Functionalization : Hydrolysis of ester precursors (e.g., ethyl esters) using aqueous NaOH or LiOH in THF/MeOH to yield the carboxylic acid .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Characterization :
Q. Q2. How can researchers address solubility challenges during in vitro assays for this compound?
Methodological Answer: Due to poor aqueous solubility:
Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without disrupting biological assays.
pH Adjustment : Dissolve in mildly basic buffers (e.g., pH 8.0 phosphate buffer) to deprotonate the carboxylic acid group.
Surfactant-Assisted Dispersion : Triton X-100 or Tween-80 (0.01–0.1% w/v) for cell-based studies .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized for higher yield in the bromination step of the thiazole precursor?
Methodological Answer: Use Design of Experiments (DoE) to minimize trial-and-error approaches:
Variables : Temperature (40–80°C), stoichiometry of NBS (1.0–1.5 eq.), solvent polarity (CH2Cl2 vs. THF).
Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, 1.2 eq. NBS in CH2Cl2 yields 78% conversion).
Validation : Confirm via LC-MS to track side products (e.g., over-bromination at the benzyl position) .
Q. Q4. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to calculate electron density maps, identifying electrophilic centers (e.g., C-2 bromine as the most reactive site).
Transition State Analysis : Simulate SN2 pathways with nucleophiles (e.g., amines) to predict activation energies.
Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. Q5. How should researchers resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
Assay Replication : Repeat experiments in orthogonal systems (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives.
Metabolite Profiling : Use LC-HRMS to check for in situ degradation (e.g., decarboxylation under acidic conditions).
Statistical Analysis : Apply ANOVA to assess inter-assay variability (p < 0.05 threshold) and identify confounding factors (e.g., serum protein binding) .
Q. Q6. What strategies mitigate halogen-bonding interference in crystallography studies of this compound?
Methodological Answer:
Co-crystallization Agents : Use crown ethers or thiourea derivatives to disrupt Br···π interactions.
Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.
Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···O vs. Br···Cl interactions) to refine packing models .
Methodological Considerations
Q. Q7. What safety protocols are critical when handling brominated thiazole derivatives?
Methodological Answer:
Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and fume hoods for volatile intermediates.
Waste Management : Neutralize brominated byproducts with Na2S2O3 before disposal.
Emergency Procedures : Immediate decontamination with 5% NaHCO3 for skin contact .
Q. Q8. How can researchers validate the purity of this compound for publication-quality data?
Methodological Answer:
Multi-Technique Confirmation : Combine HPLC (retention time), HRMS (exact mass), and elemental analysis (<0.4% deviation).
Batch Consistency : Analyze ≥3 independent synthetic batches with statistical equivalence (t-test, p > 0.05).
Residual Solvent Analysis : GC-MS to detect traces of DMF or THF (<500 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
